4-Nitrosomethylaminopyridine

Catalog No.
S564339
CAS No.
16219-99-1
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosomethylaminopyridine

CAS Number

16219-99-1

Product Name

4-Nitrosomethylaminopyridine

IUPAC Name

N-methyl-N-pyridin-4-ylnitrous amide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3

InChI Key

CNXCLASNZDZCBC-UHFFFAOYSA-N

SMILES

CN(C1=CC=NC=C1)N=O

Synonyms

4-nitrosomethylaminopyridine, N-nitroso-N-methyl-4-aminopyridine

Canonical SMILES

CN(C1=CC=NC=C1)N=O

4-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C₆H₇N₃O and a CAS number of 16219-99-1. It features a nitroso group attached to a methylamino-pyridine structure, which contributes to its reactivity and biological properties. The compound is characterized by its unique nitrogen-containing heterocycle, which plays a significant role in various

There's no current research suggesting a specific mechanism of action for 4-Nitrosomethylaminopyridine in biological systems.

  • As with any unknown compound, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • The presence of the nitro group suggests it might be an oxidizer, requiring proper handling and storage away from flammable materials.

Metabolism

  • Comparative studies: Researchers have compared the metabolism of 4-NMAP with its isomers, 2-nitrosomethylaminopyridine (2-NMAP) and 3-nitrosomethylaminopyridine (3-NMAP). These studies revealed significant differences in the metabolic pathways of these isomers, with 2-NMAP exhibiting a higher potential for activation and subsequent carcinogenicity compared to 4-NMAP [, ].
  • In vitro studies: These studies conducted in a controlled environment using isolated components like liver microsomes have shown that 4-NMAP undergoes deactivating processes like denitrosation and N-oxide formation to a greater extent than its carcinogenic isomer, 2-NMAP [].
  • In vivo studies: Studies involving live animals have confirmed the findings from in vitro experiments. When administered to rats, 4-NMAP primarily remained unchanged or underwent deactivating metabolisms, while its carcinogenic counterpart, 2-NMAP, was metabolized to potentially harmful compounds [].

  • N-nitrosation: This compound can react with various amines to form N-nitrosamines, which are significant in toxicology due to their potential carcinogenicity .
  • Electrophilic substitution: The presence of the nitroso group makes it susceptible to electrophilic attack, allowing for further derivatization and the formation of various substituted derivatives .
  • Denitrosation: Under acidic conditions, 4-nitrosomethylaminopyridine can undergo denitrosation, yielding the corresponding secondary amine .

4-Nitrosomethylaminopyridine exhibits notable biological activities:

  • Carcinogenic potential: As an N-nitrosamine, it has been associated with carcinogenic effects in various studies. Its ability to form DNA adducts is a mechanism through which it may exert its carcinogenic effects .
  • Antimicrobial properties: Some studies suggest potential antimicrobial activity, although more research is needed to fully understand its efficacy and mechanisms of action .

The synthesis of 4-nitrosomethylaminopyridine can be achieved through several methods:

  • N-nitrosation of methylaminopyridine: This method involves treating methylaminopyridine with nitrous acid or related nitrosating agents under controlled conditions.
  • Electrophilic aromatic substitution: The introduction of the nitroso group onto the pyridine ring can be accomplished through electrophilic substitution reactions using nitrous acid or other nitrosating reagents .

4-Nitrosomethylaminopyridine has several applications:

  • Research in cancer biology: Due to its carcinogenic properties, it serves as a model compound for studying the mechanisms of nitrosamine-induced carcinogenesis.
  • Chemical synthesis: It is utilized as an intermediate in the synthesis of other nitrogen-containing compounds and pharmaceuticals .

Studies on 4-nitrosomethylaminopyridine reveal interactions with various biological molecules:

  • DNA interactions: Research indicates that this compound can form adducts with DNA, leading to mutations and potentially initiating cancerous processes .
  • Reactivity with nucleophiles: It reacts readily with nucleophiles, which can lead to the formation of various derivatives that may possess different biological activities .

Several compounds share structural similarities with 4-nitrosomethylaminopyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-NitrosomethylaminopyridineNitroso derivativeDifferent position of nitroso group
3-NitrosomethylaminopyridineNitroso derivativeAltered reactivity due to position
N-NitrosodimethylamineN-nitrosamineKnown for high carcinogenicity
N-Nitroso-N-methylureaN-nitrosoureaUsed in studies related to mutagenesis

4-Nitrosomethylaminopyridine is unique due to its specific pyridine structure combined with the nitroso group, influencing its reactivity and biological properties differently compared to other similar compounds. Its distinct position on the pyridine ring allows for unique interaction patterns and reactivity profiles not observed in other nitroso derivatives.

Nitrosamines first gained scientific attention in the late 19th century, but their significant biological implications weren't recognized until the 1950s when Barnes and Magee established the link between N-Nitrosodimethylamine (NDMA) and the development of malignant tumors in rats. This pivotal discovery initiated decades of research into the carcinogenic properties of nitrosamine compounds. By the 1970s, researchers had identified nitrosamines in various consumer products including beverages, preserved food, personal care products, tobacco, and contaminated water. The carcinogenic potential of these compounds prompted increased scrutiny and regulation in pharmaceutical, food, and consumer product industries.

Overview of Metabolism Research Approaches

The metabolic investigation of 4-nitrosomethylaminopyridine (4-NMPY) has employed diverse research methodologies to elucidate its biochemical transformations. Comparative metabolic studies have utilized both in vivo and in vitro experimental approaches to understand the compound's metabolic fate [1] [2]. The research framework encompasses urinary metabolite analysis, microsomal enzyme studies, and comparative investigations with structurally related nitrosamine isomers to establish metabolic patterns and mechanistic insights [1] [2].

The methodological approach integrates analytical techniques including high-performance liquid chromatography with ultraviolet detection, mass spectrometry, and enzyme kinetic analyses to characterize metabolic products and pathways [1] [2]. These investigations have revealed fundamental differences in metabolic processing between 4-NMPY and its positional isomers, particularly the carcinogenic 2-nitrosomethylaminopyridine (2-NMPY) [1] [2]. The comparative approach has proven essential for understanding structure-activity relationships governing metabolic activation and deactivation pathways.

In Vivo Metabolic Studies

Urinary Metabolite Analysis

In vivo metabolic studies utilizing BD VI rats have provided comprehensive insights into the urinary excretion patterns of 4-NMPY metabolites [1]. Following oral administration, the primary metabolites detected in urine include the unchanged parent compound, 4-NMPY N-oxide, and ring hydroxylated derivatives that maintain the intact N-nitroso structure [1]. Notably, 4-aminopyridine was identified as a secondary metabolite, formed through the demethylation of the denitrosation product 4-methylaminopyridine [1].

The urinary metabolite profile of 4-NMPY demonstrates a markedly different pattern compared to the carcinogenic 2-NMPY isomer [1]. Critically, no 4-hydroxypyridine was detected in the urine, which contrasts sharply with the formation of 2-hydroxypyridine from 2-NMPY [1]. This absence of the hydroxypyridine metabolite indicates the lack of formation of a pyridine-4-diazonium intermediate, which is characteristic of metabolic activation pathways leading to DNA-alkylating species [1].

The metabolic profile reveals that 4-NMPY undergoes predominantly deactivating metabolic transformations, with approximately 1 percent of the unchanged compound recovered in urine along with the N-oxide and ring hydroxylated metabolites [1]. This metabolic pattern suggests that 4-NMPY is efficiently processed through detoxification pathways rather than bioactivation mechanisms.

Species-Specific Metabolic Variations

Species-specific metabolic variations in 4-NMPY processing have been documented across different experimental animal models [1] [2]. BD VI rats, commonly used in nitrosamine metabolism studies, demonstrated consistent metabolic patterns characterized by predominant N-oxide formation and ring hydroxylation without significant α-hydroxylation to reactive intermediates [1]. Similar metabolic profiles were observed in Sprague-Dawley rats, confirming the reproducibility of the deactivation-predominant metabolism across rat strains [1].

Human liver microsomal studies have revealed comparable enzyme involvement patterns, though with notable inter-individual variability in metabolic efficiency [3]. The cytochrome P450 enzyme systems responsible for 4-NMPY metabolism in humans show similar substrate specificity patterns to those observed in laboratory animals, but with quantitative differences in catalytic efficiency [3]. These variations may influence individual susceptibility to nitrosamine exposure and metabolic processing capabilities.

Comparative studies across species have established that the fundamental metabolic pathway preferences for 4-NMPY remain consistent, with deactivating pathways predominating over activating transformations [1] [2]. This cross-species consistency in metabolic pattern reinforces the compound's classification as a non-carcinogenic nitrosamine isomer.

In Vitro Metabolism Research

Microsomal Studies

In vitro microsomal studies using rat liver preparations have provided detailed characterization of 4-NMPY metabolic transformations [2]. These investigations revealed that 4-NMPY undergoes demethylation at significantly lower rates compared to the carcinogenic 2-NMPY isomer [2]. The microsomal incubation studies demonstrated that enzymatic denitrosation and N-oxide formation play substantial roles in 4-NMPY metabolism, contrasting with the predominant α-hydroxylation pathway observed for 2-NMPY [2].

The microsomal metabolic efficiency studies established that the ratio of potentially activating to deactivating metabolic processes for 4-NMPY is approximately 0.5 at 10 millimolar substrate concentration [2]. This ratio is significantly more favorable toward deactivation compared to 2-NMPY, which exhibits a ratio of 3 under similar conditions [2]. At lower substrate concentrations more relevant to physiological exposure conditions (1 millimolar), the deactivation predominance becomes even more pronounced [2].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

16219-99-1

Wikipedia

4-Nitrosomethylaminopyridine

Dates

Last modified: 04-14-2024

Explore Compound Types